molecular formula C10H12N2O2 B14813449 5-Cyclopropoxy-2-methylnicotinamide

5-Cyclopropoxy-2-methylnicotinamide

Cat. No.: B14813449
M. Wt: 192.21 g/mol
InChI Key: QFWSTSBZNXIQFQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methylnicotinamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methylnicotinamide typically involves the reaction of nicotinoyl chloride with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methylnicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxy nicotinic acid, while reduction can produce cyclopropoxy methylamine derivatives .

Scientific Research Applications

5-Cyclopropoxy-2-methylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activities and influence cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest its involvement in redox reactions and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-2-methylpyridine-3-carboxamide
  • 5-Cyclopropoxy-2-methylpyridine-3-carboxylic acid
  • 5-Cyclopropoxy-2-methylpyridine-3-amine

Uniqueness

5-Cyclopropoxy-2-methylnicotinamide is unique due to its specific structural features, such as the cyclopropoxy group attached to the nicotinamide backbone.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-6-9(10(11)13)4-8(5-12-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

QFWSTSBZNXIQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC2CC2)C(=O)N

Origin of Product

United States

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